Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
“Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains several functional groups and rings, including a methyl group, an acetyl group, a carboxamide group, a chlorothiophene ring, and a tetrahydrothienopyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings . The 5-chlorothiophene ring provides a planar, aromatic region, while the tetrahydrothienopyridine ring introduces a degree of three-dimensionality . The presence of both electron-rich (e.g., carboxamide) and electron-poor (e.g., acetyl) groups could have significant implications for the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of its various functional groups and rings . For example, the acetyl group could potentially undergo nucleophilic acyl substitution reactions, while the chlorothiophene ring might participate in electrophilic aromatic substitution reactions . The carboxamide group could also be involved in a variety of reactions, such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility could be affected by the presence of polar functional groups like the carboxamide . Its melting and boiling points would depend on factors like the strength of intermolecular forces and the compound’s overall molecular weight .Scientific Research Applications
Anti-inflammatory Potential
Research into structurally similar molecules has indicated potential anti-inflammatory applications. A study on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a compound with some structural resemblance, was synthesized as part of a program targeting novel molecules with potential anti-inflammatory agents (Moloney, 2001).
Antimicrobial Activity
Compounds related to the query have been explored for their antimicrobial efficacy. For example, derivatives of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides demonstrated antimicrobial activities, suggesting the potential for developing new antimicrobial agents from similar structures (Abdel-rahman et al., 2002).
Synthetic Methodology and Chemical Reactivity
The synthesis and functionalization of thienopyridine derivatives offer insights into chemical reactivity and potential applications in creating biologically active molecules. The exploration of novel synthetic routes and the antimicrobial activity of pyridothienopyrimidines and related compounds highlight the versatility of these chemical frameworks in medicinal chemistry (Bakhite et al., 2004).
Potential for Generating Diverse Bioactive Molecules
Research on compounds structurally related to "Methyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate" demonstrates a broad potential for generating diverse bioactive molecules. The synthesis and study of antimicrobial activity of new derivatives indicate the capacity of these molecules to serve as precursors for developing various therapeutic agents with potential antimicrobial properties (Kolisnyk et al., 2015).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets through a variety of non-covalent interactions, such as hydrogen bonding, pi-stacking, and electrostatic interactions . Further studies would be needed to determine its exact mechanism of action .
properties
IUPAC Name |
methyl 6-acetyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S2/c1-8(20)19-6-5-9-11(7-19)25-15(13(9)16(22)23-2)18-14(21)10-3-4-12(17)24-10/h3-4H,5-7H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNCXMGAANBMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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